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Compound of Interest

Compound Name:
1-Benzylpiperidine-4-carboxylic

acid

Cat. No.: B084492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzylpiperidine-4-carboxylic acid (CAS No. 10315-07-8), a key building block in

pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this

specific compound, this document presents a combination of predicted data based on

established spectroscopic principles and data from analogous structures, alongside

generalized experimental protocols for data acquisition.

Chemical Structure and Properties
1-Benzylpiperidine-4-carboxylic acid possesses a molecular formula of C₁₃H₁₇NO₂ and a

molecular weight of 219.28 g/mol .[1] The structure consists of a piperidine ring substituted at

the 1-position with a benzyl group and at the 4-position with a carboxylic acid.

Caption: Chemical Structure of 1-Benzylpiperidine-4-carboxylic acid

Spectroscopic Data Presentation
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Benzylpiperidine-4-carboxylic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 br s 1H COOH

~7.25-7.40 m 5H Ar-H (benzyl)

~3.55 s 2H N-CH₂-Ph

~2.90 m 2H Piperidine H-2e, H-6e

~2.20 m 2H Piperidine H-2a, H-6a

~2.40 m 1H Piperidine H-4

~1.95 m 2H Piperidine H-3e, H-5e

~1.75 m 2H Piperidine H-3a, H-5a

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~179 COOH

~138 Ar-C (quaternary)

~129 Ar-CH (benzyl)

~128 Ar-CH (benzyl)

~127 Ar-CH (benzyl)

~63 N-CH₂-Ph

~53 Piperidine C-2, C-6

~42 Piperidine C-4

~28 Piperidine C-3, C-5

Predicted IR Data (ATR-FTIR)
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)

2950-2800 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (carboxylic acid)

1605, 1495, 1450 Medium-Weak C=C stretch (aromatic)

~1200 Medium C-O stretch (carboxylic acid)

740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry Data (ESI+)
The exact mass of 1-Benzylpiperidine-4-carboxylic acid is 219.125928785 Da.[1]

m/z Ion

220.1332 [M+H]⁺

242.1152 [M+Na]⁺

202.1226 [M+H-H₂O]⁺

91.0542 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for

1-Benzylpiperidine-4-carboxylic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-Benzylpiperidine-4-carboxylic acid.
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Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H and ¹³C NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: ~4 s

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time: ~1.5 s

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Pick peaks for both ¹H and ¹³C spectra.

ATR-FTIR Spectroscopy
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Place a small amount of solid 1-Benzylpiperidine-4-carboxylic acid onto the center of the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Perform baseline correction if necessary.

Label the major peaks with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b084492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Prepare a dilute solution of 1-Benzylpiperidine-4-carboxylic acid (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Further dilute this stock solution with the mobile phase to a final concentration of ~1-10

µg/mL.

Data Acquisition (Positive Ion Mode):

Ionization Source: Electrospray Ionization (ESI)

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

Flow Rate: 0.2 mL/min

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: m/z 50-500

Data Processing:

The mass spectrum is typically processed using the instrument's software.

Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

Compare the observed m/z values with the calculated theoretical masses.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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